4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate
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Overview
Description
4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[46]undecan-3-yl)ethanesulfonate is a complex organic compound characterized by its unique spirocyclic structure
Mechanism of Action
Target of Action
The primary target of 4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4It has been observed that similar compounds have shown significant interaction withAcetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the nervous system .
Mode of Action
It is suggested that it may interact with its target, potentially ache, and cause significant changes in its activity . This interaction could alter the normal functioning of the enzyme, leading to changes in the transmission of neural pulses .
Biochemical Pathways
The compound’s interaction with AChE suggests that it may affect the cholinergic synapsis in vertebrates . This could potentially alter the transmission of neural pulses to post-cholinergic synapses
Result of Action
It has been observed that similar compounds can cause a dose-dependent increase in mda concentration, although this was statistically insignificant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[46]undecan-3-yl)ethanesulfonate typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic core or the bromophenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)ethanesulfonate
- 4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate
Uniqueness
Compared to similar compounds, 4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-bromophenyl) 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O5S/c18-13-5-7-14(8-6-13)25-26(23,24)12-11-20-15(21)17(19-16(20)22)9-3-1-2-4-10-17/h5-8H,1-4,9-12H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAVZLOYLULTNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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